molecular formula C16H20N5NaO10 B12379615 Zidovudine O-|A-D-glucuronide-d3 (sodium)

Zidovudine O-|A-D-glucuronide-d3 (sodium)

Cat. No.: B12379615
M. Wt: 468.37 g/mol
InChI Key: ANFPIJBVCFGZOF-UVELEAJHSA-M
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Description

Zidovudine O-β-D-glucuronide-d3 (sodium) is a deuterium-labeled derivative of Zidovudine O-β-D-glucuronide (sodium). Zidovudine, also known as azidothymidine, is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. Zidovudine O-β-D-glucuronide is the major metabolite of Zidovudine, formed through glucuronidation. The deuterium labeling in Zidovudine O-β-D-glucuronide-d3 (sodium) is used for tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine O-β-D-glucuronide-d3 (sodium) involves the glucuronidation of Zidovudine. The reaction typically employs UDP-glucuronosyltransferase enzymes, particularly UGT2B7, to catalyze the transfer of the glucuronic acid moiety to Zidovudine. The deuterium labeling is introduced during the synthesis of the glucuronic acid derivative .

Industrial Production Methods: Industrial production of Zidovudine O-β-D-glucuronide-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Zidovudine O-β-D-glucuronide-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zidovudine O-β-D-glucuronide-d3 (sodium) has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of Zidovudine.

    Medicine: Utilized in research on HIV treatment and drug interactions.

    Industry: Applied in the development and testing of antiretroviral drugs

Mechanism of Action

Zidovudine O-β-D-glucuronide-d3 (sodium) exerts its effects through its parent compound, Zidovudine. Zidovudine is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine to form Zidovudine O-β-D-glucuronide is a metabolic pathway that aids in the excretion of the drug .

Comparison with Similar Compounds

    Zidovudine O-β-D-glucuronide (sodium): The non-deuterated form of the compound.

    Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor.

    Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Compounds such as Lamivudine and Abacavir

Uniqueness: Zidovudine O-β-D-glucuronide-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing and quantitation in research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it valuable in drug development .

Properties

Molecular Formula

C16H20N5NaO10

Molecular Weight

468.37 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3;

InChI Key

ANFPIJBVCFGZOF-UVELEAJHSA-M

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Origin of Product

United States

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